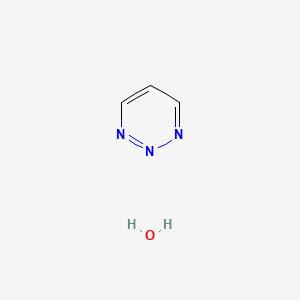

Water triazine

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

873464-05-2 |

|---|---|

Molecular Formula |

C3H5N3O |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

triazine;hydrate |

InChI |

InChI=1S/C3H3N3.H2O/c1-2-4-6-5-3-1;/h1-3H;1H2 |

InChI Key |

IPPZMUSITOSBKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NN=C1.O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Triazines in Aqueous Media

Electrochemical Synthesis of Triazine-Based Materials in Aqueous Solutions

Electrochemical methods provide a powerful and direct route for synthesizing triazine-based polymers on conductive substrates. This approach is advantageous as it often avoids harsh reagents and allows for the formation of functional materials in a single step. rsc.org

Radical Formation and Polymerization Mechanisms in Aqueous Electrolysis

The electrochemical synthesis of triazine polymers, such as polytriazine (PT) and poly(triazine imide) (PTI), in aqueous solutions is predicated on the generation of radical species during water electrolysis. mdpi.comacs.orgacs.org When a sufficient voltage is applied between two electrodes in an aqueous solution containing a triazine precursor like melamine (B1676169) or s-triazine, radical species such as hydroxyl (•OH) and superoxide (B77818) radicals are formed. acs.orgacs.orgarxiv.org These highly reactive radicals then react with the precursor molecules, leading to the formation of triazine-based radicals. acs.orgacs.org

The proposed mechanism for the electropolymerization of s-triazine in an acidic aqueous solution involves the initial oxidation of a triazine molecule at the anode to form a radical cation, accompanied by the loss of a proton. mdpi.comresearchgate.net These generated radicals then couple with each other to form dimers. This process of radical generation and coupling repeats, leading to the formation of oligomers and polymers that precipitate onto the electrode surface. mdpi.comresearchgate.net It is also possible for radicals to couple directly with the electrode, forming covalent bonds. mdpi.com The process is initiated by applying anodic potentials, and the subsequent polymerization can be carried out using methods like cyclic voltammetry or galvanostatic techniques to grow the polymer film. mdpi.com

Studies have shown that during the electrolysis of an aqueous melamine solution, the solution turns yellowish at the anode, supporting the hypothesis that radicals evolving during the oxidation of water are the primary reactive species. acs.orgarxiv.org The coupling of these oxidized melamine radicals ultimately results in the formation of PTI. acs.org

Influence of Precursor Ratios and Reaction Conditions on Product Formation

The properties and morphology of electrochemically synthesized triazine-based materials are significantly influenced by the reaction conditions and the ratio of precursors.

Key parameters that control the outcome of the synthesis include:

Electropolymerization Duration: The mass of the deposited polytriazine (PT) film on a carbon cloth electrode has been shown to be directly proportional to the duration of the galvanostatic electropolymerization. For instance, increasing the deposition time from 10 to 30 minutes results in a proportional increase in the mass of the PT film. mdpi.com

Current Density and Potential: The applied current or potential dictates the rate of radical formation and subsequent polymerization. A constant current density is often used in galvanostatic methods to ensure a steady growth of the polymer film. mdpi.com In cyclic voltammetry, the potential range and scan rate are crucial; cycling the potential leads to an increase in current peaks, indicating the formation of an adsorbed, conductive polymer on the electrode surface. rsc.org

Precursor and Electrolyte Concentration: The concentration of the triazine precursor and the supporting electrolyte in the aqueous solution affects the polymerization rate and the properties of the resulting material. In the synthesis of poly(triazine imide), the molar ratio of precursors, such as melamine and 2,4,6-triaminopyrimidine (B127396) (TAP), can be systematically varied to tune the carbon content and electronic structure of the resulting copolymer. acs.org

Catalyst and Temperature in Covalent Triazine Frameworks (CTFs): For CTFs synthesized via ionothermal methods, the ratio of the catalyst (e.g., ZnCl₂) to the nitrile-based monomer is critical. An increase in this ratio can lead to the formation of amorphous but highly porous CTFs. acs.org Temperature is another key factor; high temperatures (e.g., ≥400 °C) promote the ionothermal polymerization but can also risk partial carbonization of the material. acs.orgnih.gov The specific surface area (SSA) and crystallinity of the final product are highly dependent on these conditions. mdpi.com

The following table summarizes the effect of electropolymerization duration on the mass of deposited polytriazine film.

| Parameter | Value | Result |

| Electrode | Carbon Cloth (CC) | - |

| Electrolyte | 1 M H₂SO₄ + 5 mM s-triazine | - |

| Current Density | 0.01 A cm⁻² | - |

| Duration | 10 min | 0.2 mg cm⁻² deposited film (PT/CC-10) |

| Duration | 20 min | 0.4 mg cm⁻² deposited film (PT/CC-20) |

| Duration | 30 min | 0.6 mg cm⁻² deposited film (PT/CC-30) |

| Data sourced from mdpi.com |

Conventional Solution-Phase Syntheses of Triazine Derivatives for Water-Based Applications

Conventional solution-phase synthesis remains a cornerstone for producing a wide array of triazine derivatives, particularly for applications that require water solubility or processing. These methods often involve cyclization reactions to build the triazine core and nucleophilic substitution to functionalize it.

Cyclization Reactions in Alkaline Media for Triazine Ring Formation

The formation of the 1,3,5-triazine (B166579) ring can be efficiently achieved through the cyclization of appropriate precursors in an alkaline aqueous or alcoholic medium. A common strategy involves the ring-closure reaction of a biguanide, such as metformin (B114582), with a suitable dielectrophile. nih.gov For example, the synthesis of novel 1,3,5-triazine derivatives has been accomplished by reacting metformin with intermediates derived from magnolol (B1675913) or berberrubine. The process starts with the alkylation of phenolic hydroxyl groups, followed by hydrolysis of ester groups and subsequent cyclization with metformin in the presence of a strong base like sodium methylate. The alkaline medium facilitates the deprotonation and ring closure to afford the final triazine derivatives. nih.gov

Another classical approach is the acylation of aminoguanidine, followed by cyclization of the intermediate in the presence of an alkali to yield 3-amino-1,2,4-triazoles. at.ua Similarly, 1-aryl-6-azaisocytosine-5-carbonitriles can be synthesized by the cyclization of arylhydrazone precursors in a refluxing ethanol/water mixture. mdpi.com The reaction conditions, such as the reactivity of the starting aryl diazonium salt, must be controlled to prevent the formation of undesired side products. mdpi.com

The following table presents data from a representative cyclization reaction to form a 1,2,4-triazine (B1199460) derivative.

| Precursor (Arylhydrazone) | Reaction Conditions | Product | Yield |

| 2-(4-Methoxyphenylhydrazono)-2-cyanoacetylcyanamide | EtOH:H₂O (3:1), reflux 60 min | 1-(4-Methoxyphenyl)-6-azaisocytosine-5-carbonitrile | 83% |

| 2-(4-Chlorophenylhydrazono)-2-cyanoacetylcyanamide | EtOH:H₂O (3:1), reflux 60 min | 1-(4-Chlorophenyl)-6-azaisocytosine-5-carbonitrile | 79% |

| Data sourced from mdpi.com |

Nucleophilic Aromatic Substitution on Triazine Rings in Aqueous Environments

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing pre-formed triazine rings, especially those bearing good leaving groups like halogens. nih.gov The reactivity of the triazine ring towards nucleophiles is significantly enhanced by the presence of its three electron-withdrawing aza-nitrogens. researchgate.netnih.gov

A prime example is the sequential substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction conditions, particularly temperature, can be carefully controlled to achieve mono-, di-, or tri-substituted products. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third often requires heating. mdpi.com This stepwise reactivity allows for the introduction of different nucleophiles onto the same triazine core.

Studies have examined the reactions of chloroazines with various nucleophiles in aqueous solutions. For instance, chloro-s-triazines react readily with polysulfide dianions (Sn²⁻) in water, a process consistent with an SNAr mechanism. researchgate.netnih.gov The reaction rates are significantly faster with polysulfides compared to bisulfide (HS⁻). nih.gov This reactivity is crucial for understanding the environmental fate of triazine-based agrochemicals in hypoxic marine waters. nih.gov The synthesis of diverse triazine nucleosides has also been achieved through SNAr reactions on dichlorotriazine precursors in organic solvents, which can subsequently be deprotected for use in aqueous systems. psu.edu

Hybridization Strategies in Aqueous Systems for Enhanced Triazine-Based Structures

To improve the performance of triazine-based materials for applications like photocatalysis and energy storage, hybridization strategies are employed. These strategies involve creating composite materials where triazine-based polymers are combined with other functional materials in aqueous or solution-based processes. nih.gov

One effective approach is the combination of covalent triazine frameworks (CTFs) with carbon-based nanomaterials. For example, CTF-reduced graphene oxide (CTF-rGO) composites have been synthesized to address the limitations of pure CTFs, such as slow ion transport in micropores. rsc.org The hybridization enhances the specific surface area and the number of active sites available for electrochemical reactions. rsc.org

Another innovative strategy is the three-dimensional organization of triazine frameworks using nanostructured spherical carbon, such as carbon nano-onions (CNOs). researchgate.netchemrxiv.org In this method, a nitrile-functionalized precursor is used to form triazine rings directly on the surface of CNOs. researchgate.net This creates a hybrid material with a unique hierarchical pore structure, a large surface area, and high conductivity, leading to significantly enhanced electrochemical performance in aqueous acidic solutions. researchgate.netchemrxiv.org The resulting 3D architecture facilitates efficient charge and mass transport, making these materials highly promising for supercapacitor electrodes. researchgate.net

Characterization Techniques for Triazine Products Synthesized in Water

The definitive identification and structural confirmation of triazine derivatives synthesized in aqueous media rely on a suite of sophisticated analytical techniques. These methods provide crucial information on the functional groups present, the arrangement of atoms in three-dimensional space, and the elemental composition of the newly formed compounds.

Spectroscopic Analysis (FT-IR, NMR, UV-Vis) of Triazine Compounds

Spectroscopic methods are indispensable tools for the characterization of triazine compounds, offering insights into their molecular structure and electronic properties. nih.govmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy is employed to identify the characteristic functional groups within the triazine molecule. For instance, the FT-IR spectrum of a 1,3,5-triazine derivative will typically exhibit strong absorption bands corresponding to the stretching vibrations of the triazine ring. bibliotekanauki.plat.ua In the case of substituted triazines, additional peaks will be present, confirming the incorporation of various functional groups. For example, in N-acetyl-2-chloro(thioacetamide/acetamide) derivatives, characteristic bands for N-H stretching of secondary amines, aromatic C-H stretching, and asymmetric vibrations of azido (B1232118) groups can be observed. bibliotekanauki.plresearchgate.net The presence of specific bands, such as those for C=N and N=N bonds in zinc(II) complexes with a pyridyl triazine core, can indicate the coordination of the triazine ligand to a metal center, often showing a shift to lower frequencies compared to the free ligand. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms. In the ¹H NMR spectrum of a triazine derivative, the chemical shifts and coupling patterns of the protons reveal their connectivity and spatial arrangement. asianpubs.orgmdpi.com For example, in the ¹H NMR spectrum of 4,4′-[6-(o-carboranylpropoxy)-1,3,5-triazine-2,4-diyl]dimorpholine, distinct signals corresponding to the protons in the morpholine (B109124) rings, the carborane cage, and the alkoxy chain can be identified and assigned. mdpi.com Similarly, ¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule, with characteristic chemical shifts for the carbon atoms within the triazine ring and any substituent groups. asianpubs.orgmdpi.commdpi.com Two-dimensional NMR techniques can be particularly useful for complex structures, such as poly(triazine imide), to elucidate the connectivity between different atoms. acs.org

UV-Visible (UV-Vis) Spectroscopy is utilized to study the electronic transitions within the triazine molecule. The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the chromophoric system and can be influenced by the substituents on the triazine ring and the solvent polarity. asianpubs.orgresearchgate.net For instance, the synthesis of fluorescent triazine derivatives often results in compounds that exhibit significant Stokes shifts, a phenomenon observable with UV-Vis and fluorescence spectroscopy. researchgate.net In metal complexes of triazines, a bathochromic (red) shift in the UV-Vis spectrum is often observed upon coordination of the triazine ligand to the metal ion, indicating a change in the electronic structure. nih.gov

Interactive Table: Spectroscopic Data for a Representative Triazine Derivative

This table presents typical spectroscopic data for a synthesized triazine compound.

| Technique | Observed Peaks/Signals | Interpretation |

| FT-IR (cm⁻¹) ** | 3311, 3108, 2180, 2131, 1525-1239, 810 | N-H stretching, aromatic C-H stretching, asymmetric azido stretching, nitro group and triazine ring stretching, triazine ring out-of-plane bending. bibliotekanauki.pl |

| ¹H NMR (ppm) | 12.65, 10.51, 4.32 | Singlets for –NH protons of hydrazone and amide linkages, signal for methylene (B1212753) group of N-phenylacetamide. rsc.org |

| ¹³C NMR (ppm) | 110.8 - 161.7 | Aromatic carbons of the s-triazine-isatin hybrids. rsc.org |

| UV-Vis (nm) ** | λmax at specific wavelengths | Electronic transitions characteristic of the triazine chromophore, influenced by substituents. researchgate.net |

X-ray Diffraction (XRD) for Structural Elucidation of Triazine Frameworks

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous structural elucidation of triazine frameworks. nih.govrsc.org Single-crystal X-ray diffraction is the preferred method when suitable crystals can be grown, as it yields the most accurate and detailed structural information, including bond lengths, bond angles, and crystal packing. mdpi.comresearchgate.netmdpi.com This technique has been successfully used to confirm the molecular structures of various triazine derivatives, including complex structures like those containing carborane moieties and those forming metal-organic frameworks (MOFs). mdpi.comnih.gov

In cases where single crystals of sufficient size and quality cannot be obtained, which is common for materials synthesized in aqueous media, powder X-ray diffraction (PXRD) can be employed. rsc.orguni-duesseldorf.de PXRD provides a diffraction pattern that is a fingerprint of the crystalline material. While more challenging to interpret than single-crystal data, PXRD can still provide valuable information about the crystal structure, phase purity, and crystallinity of the synthesized triazine product. rsc.orguni-duesseldorf.de For example, the structure of a porous interpenetrated mixed-ligand metal-organic framework prepared by solvent-free grinding was successfully elucidated using powder X-ray diffraction data. rsc.org The technique is also used to assess the stability of triazine-based frameworks under various conditions, such as in refluxing water. uni-duesseldorf.de

Interactive Table: Crystallographic Data for a Triazine Derivative

This table provides an example of crystallographic data that can be obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) ** | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Density (calculated) (mg/m³) ** | 1.573 |

Data adapted from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sometimes sulfur) in a synthesized triazine compound. nih.govasianpubs.orguniba.sk This information is crucial for verifying the empirical formula of the product and confirming its purity. bibliotekanauki.pluniba.sk

The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated percentages provides strong evidence for the successful synthesis of the target triazine derivative. nih.govasianpubs.orgmdpi.com For example, in the synthesis of substituted phenylthiazolyl 1,3,5-triazine derivatives, the calculated and found percentages for carbon, hydrogen, chlorine, and nitrogen were in close agreement, confirming the composition of the synthesized compounds. asianpubs.org Similarly, for novel zinc-triazine complexes, elemental analysis was used to finalize their chemical formulas. nih.gov

Interactive Table: Elemental Analysis Data for a Triazine Compound

This table shows a comparison of calculated and found elemental analysis data for a representative triazine derivative.

| Element | Calculated (%) | Found (%) |

| Carbon (C) ** | 57.40 | 57.45 |

| Hydrogen (H) | 8.99 | 8.98 |

| Chlorine (Cl) | 11.30 | 11.35 |

| Nitrogen (N) ** | 22.31 | 22.25 |

Data for a diamino 1,3,5-triazine derivative. asianpubs.org

Structural Aspects and Intermolecular Interactions of Triazines in Water

Hydrogen Bonding Networks Involving Triazine Moieties and Water

Hydrogen bonding is a critical directional interaction that dictates the structure and behavior of triazine derivatives in water. researchgate.netcapes.gov.br The nitrogen atoms in the triazine ring act as hydrogen bond acceptors, interacting with the hydrogen atoms of water molecules. These interactions are not only crucial for the solubility and orientation of individual triazine molecules but also play a pivotal role in the hierarchical self-assembly of more complex supramolecular structures.

Theoretical studies using density functional theory (DFT) have shown that stable complexes are formed between triazine isomers and water molecules. For instance, the interaction energies for 1,2,3-triazine-water, 1,2,4-triazine-water, and 1,3,5-triazine-water complexes have been calculated to be -17.83, -17.38, and -13.55 kJ/mol, respectively, indicating strong hydrogen bonding. researchgate.net These interactions lead to a notable red-shift in the symmetric H-O stretching vibration frequencies of the water molecule involved in the N···H-O hydrogen bond. researchgate.net Further computational studies on complexes of 1,3,5-triazine (B166579) and 1,2,4-triazine (B1199460) with three water molecules have revealed multiple stable hydrogen-bonded structures, highlighting the complexity of these interactions. capes.gov.br

Role of Water-Mediated Hydrogen Bonds in Triazine Self-Assembly

Water molecules can act as bridges, mediating hydrogen bonds between triazine-containing molecules and thereby facilitating their self-assembly into larger, ordered structures. rsc.orgnih.gov This water-mediated hydrogen bonding is particularly significant in systems where direct hydrogen bonds between triazine moieties might be sterically hindered or geometrically unfavorable.

The following table summarizes the types of hydrogen bonds observed in triazine-water systems and their significance in self-assembly.

| Type of Hydrogen Bond | Description | Significance in Self-Assembly | Source(s) |

| Direct Triazine-Water | A nitrogen atom on the triazine ring acts as a hydrogen bond acceptor for a water molecule. | Influences solubility and orientation of individual molecules. | researchgate.netcapes.gov.br |

| Water-Mediated Inter-Triazine | A water molecule forms hydrogen bonds with two separate triazine-containing molecules, acting as a bridge. | Crucial for the formation and stability of larger aggregates and micelles, especially when direct interactions are hindered. | rsc.orgnih.gov |

| Triamino (NH)-Water-Triamino (NH) | A water molecule bridges two amino groups on adjacent melamine-cored molecules. | Contributes to the stability of micellar structures. | nih.gov |

| Triamino (NH)-Water-Triazine (N) | A water molecule connects an amino group of one molecule to a triazine ring nitrogen of another. | Plays a significant role in creating a dense, dynamic hydrogen-bonding network within self-assembled structures. | nih.gov |

Impact on Micellar Architecture and Supramolecular Polymer Formation

Water-mediated hydrogen bonds have a profound impact on the architecture of micelles and the formation of supramolecular polymers. In the case of melamine-cored glucosides, the extensive network of these bonds contributes to the formation of small, globular or elliptical micelles. nih.gov This is in contrast to other detergents that may form larger, cylindrical micelles, highlighting the structure-directing role of these specific hydrogen-bonding networks. nih.gov

In the realm of supramolecular chemistry, the interplay between hydrogen bonding and hydrophobic effects in water drives the formation of long, ordered polymeric structures from triazine-based monomers. pnas.orgrsc.org Bifunctional ureido-s-triazines equipped with hydrophilic side chains can self-assemble in water to form helical columns. pnas.org This assembly is a cooperative process involving the dimerization of the triazine units via quadruple hydrogen bonding and the subsequent stacking of these planar aromatic cores, driven by hydrophobic interactions. pnas.org The presence of a covalent linker between two ureido-s-triazine units is essential, as it creates a high local concentration of the aromatic units, which is favorable for these stacking interactions to occur even at very low concentrations. pnas.org

The formation of these supramolecular polymers is often a cooperative mechanism, where an initial nucleation event is followed by an elongation process. chinesechemsoc.org This process is highly dependent on the delicate balance between the directional hydrogen bonds that provide order and the non-directional hydrophobic effects that drive aggregation in water. researchgate.netchinesechemsoc.org Computational studies have shown that for assemblies of molecules like 1,3,5-benzenetricarboxamides (a related class of molecules that also self-assemble via hydrogen bonding and stacking), the formation of ordered fibers is energetically favored over disordered aggregates primarily due to electrostatic interactions, with hydrogen bonding being a major contributor to this stabilization. researchgate.net

Triazine-Based Nanosheets and Their Stability in Aqueous Dispersions

Triazine-based nanosheets, such as those derived from covalent triazine frameworks (CTFs) and carbon nitrides, are a class of two-dimensional (2D) materials with promising applications due to their defined porosity and high surface area. rsc.orgwyatt.com Their utility often depends on the ability to exfoliate the bulk layered materials into thin nanosheets and to form stable dispersions in water.

Exfoliation Processes and Nanosheet Thickness Determination

The exfoliation of bulk triazine-based materials into nanosheets is a critical step to unlock their 2D properties. Various methods have been developed to overcome the interlayer van der Waals forces and produce thin, dispersible nanosheets.

One common technique is sonochemical exfoliation . For instance, nitrogen-rich, triazole-based carbon nitrides (C₃N₄.₈, C₃N₆, and C₃N₇) have been successfully exfoliated into nanosheets with thicknesses ranging from 0.47 to 0.98 nm using a sonochemical process in isopropyl alcohol. pnas.org Similarly, liquid-exfoliation of bulk poly(triazine imide) (PTI) in water has been shown to produce crystalline carbon nitride nanosheets. rsc.org

Another approach is mild oxidation . This strategy has been used to exfoliate CTFs by expanding the interlamellar spacing. rsc.org The mechanism involves a "proton donating-accepting" interaction, for example, using dimethyl sulfoxide (B87167) (DMSO) as a soft oxidant, which facilitates the separation of the layers with the assistance of ultrasonication. rsc.org This method can produce single-layered CTF nanosheets and also introduces oxygen-containing functional groups, which enhances their hydrophilicity. rsc.org

The thickness of the exfoliated nanosheets is a key parameter and is typically determined using Atomic Force Microscopy (AFM). For example, AFM measurements of exfoliated PTI nanosheets revealed thicknesses of 1-2 nm. rsc.org Solid-state NMR spectroscopy can also be used as an indirect method to monitor the exfoliation process and estimate nanosheet thickness. rsc.org

The table below summarizes different exfoliation methods for triazine-based materials.

| Exfoliation Method | Material | Key Features | Resulting Nanosheet Thickness | Source(s) |

| Sonochemical Process | Triazole-based Carbon Nitrides (C₃N₄.₈, C₃N₆, C₃N₇) | Fast and efficient; retains the parent crystal structure. | 0.47–0.98 nm | pnas.org |

| Liquid Exfoliation in Water | Poly(triazine imide) (PTI) | Simple, cost-effective aqueous method. | 1–2 nm | rsc.org |

| Mild Oxidation | Covalent Triazine Frameworks (CTFs) | Introduces hydrophilic functional groups; can produce single-layered sheets. | Down to ~30 nm for stacked membranes; single-layered sheets obtained. | rsc.org |

Colloidal Stability under Varying pH Conditions

The ability of triazine-based nanosheets to form stable colloidal dispersions in water is crucial for their processing and application. This stability is often assessed by measuring the zeta potential, which indicates the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. rsc.orgresearchgate.net A high absolute zeta potential (typically > |30| mV) is generally indicative of good colloidal stability. researchgate.net

Triazine-based nanosheets can exhibit remarkable stability across a range of pH values. For instance, nanosheets of crystalline 2D carbon nitride (PTI) form chemically and colloidally stable suspensions under both basic and acidic conditions. rsc.org This stability is attributed to the surface charges that arise from the protonation or deprotonation of functional groups on the nanosheet surface.

The introduction of functional groups during exfoliation can significantly enhance colloidal stability. The mild oxidation of CTF nanosheets, which creates oxygen-containing groups, leads to a lower (more negative) zeta potential, especially in a neutral environment, and improved hydrophilicity. rsc.org This results in stable aqueous dispersions.

The stability of nanosheet dispersions can be influenced by the pH of the medium. nih.govresearchgate.net Changes in pH alter the surface charge of the nanosheets, which in turn affects their zeta potential and colloidal stability. nih.govrsc.org For many nanomaterials, there is a specific pH at which the zeta potential is close to zero, known as the isoelectric point. At this pH, the colloidal stability is at its minimum, and the particles are prone to aggregation. Away from the isoelectric point, the increased surface charge leads to stronger electrostatic repulsion and better stability.

The following table provides illustrative data on the colloidal stability of nanomaterials under different pH conditions, a principle that applies to triazine-based nanosheets.

| Nanomaterial System | pH Condition | Zeta Potential (mV) | Colloidal Stability | Source(s) |

| Graphene Oxide (GO) | 5 to 9 | < -30 mV (at 30 °C) | Generally stable | researchgate.net |

| Sulfonated Graphene (GS) | > 5 | > -40 mV | Good stability, no coagulation observed after 2 months. | |

| Carboxyl-coated Polystyrene NPs | 5.5 (acidic) | Not specified, but aggregation observed. | Unstable, aggregation occurs. | |

| Carboxyl-coated Polystyrene NPs | 7.2 (neutral) | Not specified, but stable below a certain salt concentration. | Conditionally stable | |

| MnO₂ Nanosheets | ~4.5 (acidic) | ~ -20 mV | Moderately stable | biorxiv.org |

| MnO₂ Nanosheets | ~7.4 (neutral) | ~ -35 mV | Good stability | biorxiv.org |

Formation and Properties of Triazine-Based Hydrogels in Water

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. researchgate.netbiorxiv.org Triazine-based molecules can act as hydrogelators, self-assembling in water to form fibrous networks that entrap water molecules, leading to the formation of a hydrogel. capes.gov.brresearchgate.net

The formation of these hydrogels is driven by a combination of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions. researchgate.net For example, a series of triazine-based hydrogelators with varying lengths of hydrophobic carbon chains (TriaC-12, TriaC-14, TriaC-16, and TriaC-18) have been synthesized. researchgate.net It was found that the hydrogelation capability improved with increasing chain length, with TriaC-18 demonstrating superior hydrogelation. researchgate.net This is attributed to the enhanced hydrophobic interactions and hydrogen bonding that facilitate the self-assembly into a stable, fibrous network. researchgate.net

The properties of these hydrogels can be characterized by various techniques. Rheological analysis is used to confirm their gel-like properties, such as the storage modulus (G') being greater than the loss modulus (G''). capes.gov.brresearchgate.net Microscopic techniques like Field Emission Scanning Electron Microscopy (FE-SEM) and Field Emission Gun Transmission Electron Microscopy (FEG-TEM) provide insights into the morphology of the fibrous network. capes.gov.brresearchgate.net

A key property of some triazine-based hydrogels is their responsiveness to environmental stimuli, such as pH. biorxiv.org For instance, hydrogels based on chitosan (B1678972) cross-linked with a triazine derivative exhibit pH-dependent swelling behavior. biorxiv.org At low pH, the amino groups of chitosan become protonated, leading to electrostatic repulsion within the network. This causes the hydrogel to expand and absorb more water. biorxiv.org This pH-responsive swelling is a crucial feature for applications such as controlled drug release. researchgate.netbiorxiv.org

The table below summarizes the properties of representative triazine-based hydrogels.

| Hydrogelator System | Key Interactions | Morphology | Key Properties | Source(s) |

| TriaC-18 (Triazine with C18 chain) | Hydrophobic interactions, Hydrogen bonding | Fibrous networks | Superior hydrogelation compared to shorter chain analogues. | researchgate.net |

| Chitosan cross-linked with 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine | Covalent (Schiff base), Hydrogen bonding | Porous network | pH-responsive swelling; increased swelling at lower pH. | biorxiv.org |

| Phenyl-1,3,5-triazine based polymer | Hydrogen bonding, π-π stacking | 3D polymeric network with microdomains | Aggregation-induced emission (AIE); soft, handleable solid form. | |

| Triazine-based triboronic acid | Hydrogen bonding, covalent (boronic ester) | Honeycomb network in solid state | Rheo-reversible and thermoreversible. |

Physical Cross-linking Mechanisms and Network Topology

The primary driving forces for the self-assembly of triazine derivatives in an aqueous environment are strong intermolecular hydrogen bonds and hydrophobic interactions. acs.orgacs.orgbiorxiv.org The 1,3,5-triazine scaffold is a versatile building block for creating synthetic oligomers that exhibit molecular recognition and self-assembly characteristics, largely due to hydrogen-bonding interactions involving 2,4,6-triamine-1,3,5-triazine (melamine) groups. rsc.org The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, readily interacting with water molecules, which act as proton donors. nih.gov Computational studies using density functional theory (DFT) have quantified the strength of these interactions. For instance, the interaction between a single 1,3,5-triazine molecule and one to three water molecules is characterized by strong hydrogen bonds. sciengine.comcapes.gov.br The most stable configurations involve an N···H–O hydrogen bond, with binding energies increasing with the number of water molecules in the complex. capes.gov.br

Table 1: Calculated Interaction Energies for 1,3,5-Triazine-Water Complexes

| Complex | Symmetry | Interaction Energy (kJ/mol) |

|---|---|---|

| 1,3,5-triazine-water | C₁ | -13.55 |

| 1,3,5-triazine-(water)₂ | N/A | -39.52 |

| 1,3,5-triazine-(water)₃ | N/A | -67.79 |

Data sourced from DFT calculations, corrected for basis set superposition error and zero-point energy. sciengine.comcapes.gov.br

Beyond simple hydrogen bonding with water, the aggregation of triazine moieties themselves is a key factor in network formation. In aqueous media, diaminotriazine (DAT) units, for example, are known to self-assemble into hydrophobic microdomains. rsc.org This assembly is driven by a combination of DAT–DAT hydrogen bonding and π–π stacking interactions between the aromatic triazine rings. rsc.orgscbt.com These interactions lead to the formation of apolar microspheres or microdomains that can exclude water. rsc.org This phenomenon is crucial for creating stable polymer networks in water, as seen in materials like Poly(2-vinyl-4,6-diamino-1,3,5-triazine) (PVDAT), where the polymer microenvironment is essential for molecular recognition through hydrogen bonding in water. acs.orgacs.org

Water Absorption and Maintenance of Structural Integrity

Triazine-based hydrogels, as three-dimensional networks of hydrophilic polymers, are defined by their high capacity for water absorption and retention. rsdjournal.orgacs.orgbiorxiv.org The ability of these materials to absorb significant amounts of water is directly linked to the hydrophilic functional groups attached to the polymer backbone, which form hydrogen bonds with water molecules. rsc.org The cross-linking within the hydrogel, whether physical or chemical, is essential to prevent the polymer from dissolving and to maintain its three-dimensional structure when swollen with water. rsc.org

The process of water absorption in triazine-based networks is a balance between hydrophilic and hydrophobic interactions. While hydrophilic groups promote water uptake, the hydrophobic microdomains formed by the self-assembly of triazine rings can act as a "hydrophobic barrier" that restrains water absorption. rsc.org For instance, in hydrogels based on diaminotriazines (DAT), these hydrophobic microdomains, stabilized by hydrogen bonding and π–π stacking, limit the swelling degree. rsc.org

The structural integrity of these networks in water is remarkable. Research on covalent triazine frameworks (CTFs) has highlighted their excellent chemical and water stability, with some frameworks retaining their structure even after extended periods of water contact. researchgate.netsciencescholar.us Similarly, hydrogels synthesized from triazine-based gelators (e.g., TriaC-12, TriaC-14, TriaC-16, and TriaC-18) form self-assembled fibrous networks that create stable hydrogels. acs.orgbiorxiv.org The stability and gelation properties are enhanced by increased hydrophobic interactions from longer carbon chains, as seen with TriaC-18, which demonstrated superior hydrogelation. acs.orgbiorxiv.org Rheological studies confirm the viscoelastic properties of these hydrogels, where the elastic modulus (G′) dominates the loss modulus (G″), indicating the formation of a stable, solid-like gel structure. acs.org

The protonation state of the triazine rings can also play a significant role in maintaining structural integrity. In certain 24-atom triazine macrocycles, protonation of the heterocyclic ring leads to a rigid, folded conformation stabilized by a network of internal hydrogen bonds. nih.gov Upon deprotonation, the macrocycle gains greater conformational freedom, indicating that the protonated state contributes to a more defined and stable structure. nih.gov This highlights how environmental factors like pH can influence the intramolecular and intermolecular interactions that uphold the network's integrity. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,2,3-Triazine | |

| 1,3,5-Triazine | |

| 2,4,6-triamine-1,3,5-triazine | Melamine (B1676169) |

| 2,4,6-trichloro-1,3,5-triazine | Cyanuric chloride |

| Diaminotriazine | DAT |

| Phenyl-1,3,5-triazine | |

| Poly(2-vinyl-4,6-diamino-1,3,5-triazine) | PVDAT |

| TriaC-12 | |

| TriaC-14 | |

| TriaC-16 |

Advanced Materials Applications of Triazines in Water Treatment and Catalysis

Covalent Triazine Frameworks (CTFs) for Water Treatment.researchgate.net

Covalent triazine frameworks (CTFs) are a class of porous organic polymers that have garnered attention for their promising applications in water treatment. researchgate.net Their distinct architecture, characterized by strong triazine linkages and a high nitrogen content, imparts exceptional chemical and thermal stability. researchgate.net This robustness, coupled with a tunable surface area and porosity, makes CTFs highly versatile for various water purification techniques, including adsorptive removal and photocatalysis. researchgate.net

Adsorption Mechanisms of Pollutants on CTFs in Aqueous Solutions.researchgate.netacs.org

The efficacy of Covalent Triazine Frameworks (CTFs) in removing pollutants from water is largely attributed to their high specific surface area, significant pore volume, and versatile surface chemistry. researchgate.netgoogle.com These properties facilitate the adsorption of a wide range of organic and inorganic contaminants. The primary mechanisms governing the adsorption of pollutants onto CTFs in aqueous solutions include:

π-π Stacking Interactions: The aromatic rings within the CTF structure and many organic pollutants, such as aromatic compounds, enable strong π-π stacking interactions, which are a key factor in the adsorption process. researchgate.net

Hydrogen Bonding: The nitrogen atoms within the triazine rings can act as hydrogen bond acceptors, forming hydrogen bonds with pollutants that have hydrogen bond donor groups. acs.org This interaction is particularly relevant for the removal of compounds like 4,4′-(Propane-2,2-diyl)diphenol (BPA). acs.org

Electrostatic Attraction: The surface of CTFs can possess charged sites, leading to electrostatic attraction with ionic pollutants. acs.org For instance, the basic sites on the CTF surface can interact with anionic dyes. researchgate.net The pH of the solution plays a crucial role in this mechanism, as it influences the surface charge of the CTF and the ionization state of the pollutant. nih.gov

Pore-Filling Effect: The microporous structure of CTFs allows for the physical entrapment of small pollutant molecules, a phenomenon known as the pore-filling effect. acs.org This is particularly effective for the removal of compounds like sulfamethoxazole. researchgate.net

The combination of these mechanisms allows CTFs to effectively adsorb a variety of pollutants, including organic dyes like Rhodamine B, methyl orange, and methylene (B1212753) blue, as well as pharmaceuticals and other organic compounds. researchgate.netgoogle.comresearchgate.net The adsorption capacity of CTFs can be significantly higher than that of traditional adsorbents like activated carbon. researchgate.net For example, one study found that a CTF had an adsorption capacity for Rhodamine B that was approximately three times that of activated carbon. researchgate.net

Degradation of Hazardous Effluents from Water Environments using CTFs.researchgate.netmdpi.com

The escalating issue of industrial wastewater laden with hazardous effluents necessitates the development of advanced materials for effective degradation. researchgate.net Covalent Triazine Frameworks (CTFs) have emerged as promising candidates for this purpose due to their unique properties. researchgate.net The degradation of pollutants using CTFs primarily occurs through photocatalysis, an advanced oxidation process. mdpi.com In this process, the CTF material, acting as a photocatalyst, absorbs light energy to generate electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which can break down complex organic pollutants into simpler, less harmful substances like water and carbon dioxide. mdpi.com

The nitrogen-rich and π-conjugated structure of CTFs allows them to absorb visible light, making them particularly suitable for solar-driven photocatalysis. researchgate.net The efficiency of the degradation process can be further enhanced by modifying the CTF structure or by creating composites with other materials. For instance, creating a composite of CTF with BiOBr has been shown to improve the degradation of antibiotics like tetracycline (B611298) hydrochloride and ciprofloxacin (B1669076) under visible light. rsc.org This enhancement is attributed to the increased light absorption range and improved separation of photogenerated electron-hole pairs. rsc.org

Furthermore, CTFs can be used in a two-step process where they first adsorb the pollutants from the water, and then the trapped pollutants are degraded in a concentrated state on the CTF surface through photocatalysis. researchgate.net This combined adsorption and degradation approach can be highly effective for the removal of a wide range of organic pollutants from wastewater. researchgate.net

Triazine-Based Materials in Photocatalytic Water Splitting and Hydrogen Evolution.mdpi.comnih.govrsc.org

Triazine-based materials, particularly Covalent Triazine Frameworks (CTFs), have emerged as significant contenders in the field of photocatalytic water splitting for hydrogen production. mdpi.comrsc.org Their inherent properties, such as high porosity, excellent chemical stability, and tunable electronic structures, make them well-suited for this application. mdpi.com

Visible-Light Driven Photocatalysis for Hydrogen Evolution.mdpi.comfrontiersin.orgrsc.org

A significant area of research focuses on the use of triazine-based materials for photocatalytic hydrogen evolution driven by visible light, which constitutes a large portion of the solar spectrum. mdpi.comfrontiersin.orgrsc.org These materials, particularly Covalent Triazine Frameworks (CTFs), possess properties that make them suitable for this application, including high porosity, good chemical stability, and tunable electronic structures. mdpi.com However, pristine CTFs often exhibit limitations such as rapid recombination of photogenerated charge carriers and low efficiency in utilizing visible light. mdpi.com

To overcome these challenges, researchers have focused on creating composite materials by combining CTFs with other substances. mdpi.com For instance, modifying CTFs with reduced graphene oxide (rGO) has been shown to enhance photocatalytic activity for hydrogen production. rsc.org The rGO modification improves visible-light absorption, enhances the reductive ability of the photocatalyst, and facilitates faster separation of photo-induced charge carriers. rsc.org The formation of a covalent C–O–C bond between the two components further promotes the directional transfer of electrons. rsc.org

Another approach involves doping CTFs with other elements. For example, phosphorus-doped CTFs have demonstrated significantly improved photocatalytic hydrogen evolution efficiency. nih.gov The introduction of phosphorus atoms modifies the optical and electronic properties of the CTFs, leading to enhanced generation, separation, and migration of photo-induced electron-hole pairs. nih.gov Similarly, sulfur-doping has also been shown to improve the photocatalytic activity of CTFs for hydrogen evolution under visible light. rsc.org

The design of the triazine-based polymer itself can also be optimized. For instance, conjugated microporous polymers (CMPs) containing triazine and dibenzothiophene-S,S-dioxide units have been developed. frontiersin.org The linkage between these units, whether through a benzene (B151609) or thiophene (B33073) unit, has been found to influence the rate of hydrogen evolution, with the benzene-linked polymer showing a higher rate due to faster charge separation and lower recombination rates. frontiersin.org

| Material | Modification/Linker | Hydrogen Evolution Rate (μmol g⁻¹h⁻¹) | Light Source | Reference |

| CTF | 2 wt% rGO | 894 | Visible Light | rsc.org |

| CTF-0-M2 | Microwave synthesized | 7010 | Visible Light (>420 nm) | acs.org |

| CMP-1 | Benzene linker | 9698.53 | Visible Light | frontiersin.org |

| CMP-2 | Thiophene linker | 4727.1 | Visible Light | frontiersin.org |

| CTF-N | Carbazole-functionalized | 538 | Visible Light (>420 nm) | encyclopedia.pub |

Photoelectrochemical Decomposition of Water.rsc.org

Triazine-based materials, specifically covalent organic frameworks (COFs), have shown promise in the photoelectrochemical (PEC) decomposition of water to produce hydrogen. rsc.org In a PEC system, a photoelectrode made of a semiconductor material absorbs light to generate electron-hole pairs, which then drive the water splitting reactions.

A study demonstrated the use of a triazine-containing COF, TFBB–TAT COF, as a photoabsorber for PEC water splitting. rsc.org This material was found to be more effective than a similar COF without the triazine unit (TFBB–TAB COF), highlighting the beneficial role of the triazine component. rsc.org The triazine-based COF acts as an efficient light-harvesting site with a suitable band gap and provides catalytic sites for the hydrogen evolution reaction (HER). rsc.org

Another research effort focused on two COFs based on 2,4,6-triphenyl-1,3,5-triazine (B147588) for PEC hydrogen evolution. ntu.edu.sg By creating donor-acceptor pairs within the COF structure, a significant enhancement in the visible-light photocurrent was achieved without the need for sacrificial agents or metal co-catalysts. ntu.edu.sg The improved performance was attributed to a narrowed band gap and better charge transfer within the material. ntu.edu.sg These findings underscore the potential of crystalline donor-acceptor COFs as highly efficient organic photoelectrodes for water splitting. ntu.edu.sg

Charge Transfer Effects in Triazine-Based Photocatalysts.researchgate.netresearchgate.net

The efficiency of triazine-based photocatalysts is heavily influenced by charge transfer dynamics. researchgate.netresearchgate.net The nitrogen-rich and π-conjugated structure of these materials facilitates charge transfer, which is a crucial step in photocatalysis. researchgate.net When the photocatalyst absorbs light, it generates electrons and holes. The effective separation and transfer of these charge carriers to the material's surface are essential for driving the desired chemical reactions, such as water splitting or pollutant degradation. mdpi.com

The introduction of functional groups into the CTF structure can also influence charge transfer. For example, the incorporation of carbonyl carbazole, dibenzothiophene, and dibenzofuran (B1670420) has been shown to enhance photocatalytic activity for hydrogen generation. encyclopedia.pub This improvement is attributed to efficient charge transfer from the introduced functional groups to the triazine motifs and a narrowed bandgap. encyclopedia.pub

Furthermore, the direction of charge transfer can be manipulated. In one study, the anchoring of a dicobalt phosphide (B1233454) (Co2P) cocatalyst on a CTF reversed the direction of charge transfer from the triazine to the benzene rings, which promoted charge separation and accelerated hydrogen evolution. rsc.org Theoretical calculations have also provided insights into the charge transfer process at a molecular level. For instance, studies on the triazine-water complex have shown that photoexcitation can lead to a hole transfer from the triazine to the water molecule, followed by a proton transfer, initiating the water decomposition process. researchgate.net

Electrocatalytic Applications of Triazine Derivatives in Aqueous Media

Triazine derivatives, particularly in the form of covalent triazine frameworks (CTFs), have emerged as a promising class of metal-free and metal-doped electrocatalysts for a variety of important reactions in aqueous environments. nih.gov Their unique electronic properties, high porosity, and tunable structures, rich in nitrogen, make them highly effective for catalytic processes crucial for renewable energy and environmental remediation. nih.govnih.gov The nitrogen atoms in the triazine ring can act as active sites, in some cases mimicking the catalytic behavior of metals. nih.gov

Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is a critical but kinetically sluggish half-reaction in water splitting for hydrogen production. Triazine-based materials have shown significant promise in catalyzing this reaction. Covalent triazine frameworks, both in their pure form and when supporting metal nanoparticles, have demonstrated high activity for the OER. beilstein-journals.org

For instance, nickel nanoparticles supported on a covalent triazine framework synthesized from 1,4-dicyanobenzene (CTF-1-600) exhibited an overpotential of just 374 mV to achieve a current density of 10 mA/cm², outperforming the benchmark RuO₂ catalyst under the same conditions. beilstein-journals.org Even the metal-free CTF-1-600 showed better performance than many nitrogen-doped carbon nanomaterials. beilstein-journals.org In another study, a nickel-coordinated β-ketamine-linked covalent organic framework (Ni-COF) required an overpotential of 302 mV to reach 10 mA/cm² in a 1 M KOH solution, which was superior to the 370 mV required by RuO₂. nih.gov This enhanced activity is attributed to the high surface area, good wettability, and efficient charge separation within the framework structure. rsc.org

Table 1: Performance of Triazine-Based Electrocatalysts in Oxygen Evolution Reaction (OER)

| Catalyst/Electrode | Electrolyte | Overpotential (η) @ 10 mA/cm² | Key Findings |

|---|---|---|---|

| Ni/CTF-1-600 | - | 374 mV | Outperforms benchmark RuO₂ catalyst (403 mV). beilstein-journals.org |

| CTF-1-600 (metal-free) | - | - | Shows better performance than other N-doped carbon nanomaterials. beilstein-journals.org |

| Ni-COF | 1 M KOH | 302 mV | Superior performance compared to RuO₂ (370 mV). nih.gov |

| TAPT-Bpy-COF (Cobalt coordinated) | - | - | Achieved a high oxygen evolution rate of 483 μmol g⁻¹ h⁻¹ under visible light. rsc.org |

| Co₃O₄@C | 1 M H₂SO₄ | 360 mV | Demonstrated robust performance and stability in acidic media. nih.gov |

CO₂ Reduction Reaction (CO₂RR)

The electrochemical reduction of carbon dioxide (CO₂RR) into valuable fuels and chemicals is a key strategy for mitigating climate change and closing the carbon loop. Covalent triazine frameworks have been extensively studied as catalysts for this reaction due to their high nitrogen content and strong affinity for CO₂. royalsocietypublishing.org They can be designed to be highly selective for specific products like carbon monoxide (CO) or hydrocarbons. royalsocietypublishing.orgrsc.org

Metal-doped CTFs have shown particularly high efficiency. For example, a nickel-porphyrin-based covalent triazine framework (NiPor-CTF) with atomically dispersed NiN₄ centers achieved a Faradaic efficiency of over 90% for CO production in the potential range of -0.6 to -0.9 V, reaching a maximum of 97% at -0.9 V with a high current density of 52.9 mA/cm². researchgate.net Similarly, a Ni-CTF catalyst reached a Faradaic efficiency of 90% for CO formation at -0.8 V. rsc.org Copper-based catalysts confined within a CTF have been developed for the selective reduction of CO₂ to hydrocarbons, with a total Faradaic efficiency of 81.3% and up to 30.6% for ethylene (B1197577) (C₂H₄). rsc.orgscirp.org Pyrolyzed triazine-based frameworks have also been shown to selectively reduce CO₂ to CO in water with a high Faradaic efficiency of approximately 82%. researchgate.net

Table 2: Performance of Triazine-Based Electrocatalysts in CO₂ Reduction Reaction (CO₂RR)

| Catalyst/Electrode | Product | Max. Faradaic Efficiency (FE) | Potential (vs. RHE) | Current Density |

|---|---|---|---|---|

| NiPor-CTF | CO | 97% | -0.9 V | 52.9 mA/cm² |

| Ni-CTF | CO | 90% | -0.8 V | - |

| Cu-based CTF (CTF-B) | Hydrocarbons | 81.3% (total), 30.6% (C₂H₄) | - | - |

| Pyrolyzed Triazine Framework | CO | ~82% | -0.56 V | - |

| Ni-doped CTF (on GDE) | CO | >98% | -0.5 to -0.9 V | < -200 mA/cm² |

| Sn-CTF (on GDE) | Formic Acid | 85% | - | 150 mA/cm² (partial) |

| PDI-CTF-based Cu-SACs | Methanol | 72.6% | 0.2 V | ~ -11 mA/cm² (partial) |

Ammonia (B1221849) Production and Decomposition (NO₃RR, NRR)

The electrochemical reduction of nitrate (B79036) (NO₃RR) and nitrogen (NRR) to ammonia (NH₃) under ambient conditions presents a sustainable alternative to the energy-intensive Haber-Bosch process. nih.govresearchgate.net Triazine derivatives have been investigated as effective electrocatalysts for these reactions. nih.govmdpi.com

A hybrid electrocatalyst consisting of 2,4-bis([1,1'-biphenyl]-4-yl)-6-hydroxy-1,3,5-triazine coated with cobalt oxide showed impressive stability and activity for NO₃RR, with almost no decrease in catalytic performance after five cycles. researchgate.netuh.edu Copper-modified covalent triazine frameworks (Cu-CTF) have been found to efficiently catalyze the electrochemical reduction of nitrate, promoting the formation of nitrous oxide (N₂O), a key intermediate in the denitrification pathway to N₂. acs.org The Cu-CTF electrode exhibited a Faradaic efficiency for N₂O formation of 18% at -200 mV. acs.org For the direct nitrogen reduction reaction (NRR), covalent organic frameworks, including nitrogen-abundant CTFs, are considered promising catalysts due to their high electron density and stability. mdpi.com Theoretical and experimental studies suggest that tuning the active sites, for instance by creating dual-metal sites on graphitic carbon nitride (a triazine-based polymer), can significantly enhance NRR activity and selectivity. acs.org

Table 3: Performance of Triazine-Based Electrocatalysts in Ammonia Production (NO₃RR/NRR)

| Catalyst/Electrode | Reaction | Product | Max. Faradaic Efficiency (FE) | Ammonia Yield Rate |

|---|---|---|---|---|

| 2,4-bis([1,1'-biphenyl]-4-yl)-6-hydroxy-1,3,5-triazine/Co-oxide | NO₃RR | NH₃ | - | Stable activity over 5 cycles |

| Cu-CTF | NO₃RR | N₂O | 18% | - |

| FeSA–N–C | NRR | NH₃ | 56.55% | 7.48 μg h⁻¹ mg⁻¹ |

| Co75Si25 (Intermetallic) | NO₃RR | NH₃ | 80.8% | 22.3 µmol h⁻¹ cm⁻² |

Triazines as Corrosion Inhibitors in Aqueous Systems

Triazine derivatives are effective corrosion inhibitors for various metals in aqueous environments, particularly in acidic and industrial water systems. researchgate.netmdpi.com Their efficacy stems from the presence of multiple nitrogen atoms in the triazine ring, which act as adsorption centers, along with other functional groups that can enhance their protective action. rsc.orgresearchgate.net These molecules form a protective film on the metal surface, mitigating corrosive attack.

Adsorption Models on Metal Surfaces in Aqueous Acids

The mechanism of corrosion inhibition by triazine derivatives involves their adsorption onto the metal surface, a process that can be described by various adsorption isotherm models. The Langmuir adsorption isotherm is frequently used to model the adsorption of triazine inhibitors, suggesting the formation of a monolayer on the metal surface. researchgate.netnih.gov In some cases, the Frumkin or Temkin models are also applied, which account for interactions between the adsorbed molecules. aip.org

The adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both. aip.org The nature of the adsorption is often elucidated by calculating the standard Gibbs free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions, while values of -40 kJ/mol or more negative suggest chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal. For example, the adsorption of certain tetrahydro-1,2,4-triazines on N80 steel yielded ΔG°ads values of -42.9 and -43.5 kJ/mol, indicating a strong, predominantly chemical adsorption process. mdpi.comaip.org

Table 4: Adsorption Characteristics of Triazine Corrosion Inhibitors

| Triazine Derivative | Metal | Corrosive Medium | Adsorption Model | ΔG°ads (kJ/mol) |

|---|---|---|---|---|

| Tris-derivatives (Tris-Gly, Tris-IDA) | - | 1.0 M HCl | Langmuir | - |

| Triazine from formaldehyde (B43269) & ethanolamine (B43304) | Mild Steel | Oilfield Produced Water | Langmuir | Negative (Exothermic) |

| Tetrahydro-1,2,4-triazines (THTA-I, THTA-II) | N80 Steel | 5% Sulfamic Acid | Langmuir | -42.9, -43.5 |

| 5,5’-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT) | Q235 Carbon Steel | 1.0 M HCl | Langmuir | - |

| 2-Amino-1,3,5-triazine-4,6-dithiol | Mild Steel | HCl | Langmuir, Freundlich, Temkin | - |

Application in Industrial Wastewater Systems

Triazine-based corrosion inhibitors have found practical applications in various industrial systems where metals are in contact with corrosive aqueous media. This includes cooling water systems, oilfield produced water, and aqueous machining fluids. mdpi.comnih.gov

In cooling water systems, certain triazine carboxylic acids and their water-soluble salts have been patented as excellent corrosion inhibitors for ferrous metals. mdpi.com They are also effective in water/glycol antifreeze and hydraulic fluids. mdpi.com For instance, triazine-based derivatives have shown superior performance compared to C11/C12 dicarboxylic acid mixtures in water-based cooling lubricants. In simulated oilfield produced water, a triazine synthesized from formaldehyde and ethanolamine was found to effectively inhibit the corrosion of mild steel. nih.gov The inhibition efficiency of these compounds is concentration-dependent, with higher concentrations generally providing better protection. For example, hydrazino-s-triazine derivatives showed inhibition efficiencies of up to 97.8% at a concentration of 250 ppm for steel in acidic media. nih.gov Another derivative, ST-2, demonstrated a corrosion inhibition efficiency of 92.14% at 200 mg/L in CO₂-saturated brine at 90°C.

Table 5: Inhibition Efficiency of Triazine Derivatives in Industrial Applications

| Triazine Derivative | Application/Medium | Metal | Concentration | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Triazine carboxylic acids | Water-circulating systems, Machining fluids | Ferrous Metals | - | Excellent |

| Triazine from formaldehyde & ethanolamine | Oilfield Produced Water | Mild Steel | - | Effective |

| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | Acidic Media | Steel | 25 ppm | 95.1% |

| 2,4,6-tridydrazino-1,3,5-triaizne (TH3) | Acidic Media | Steel | 250 ppm | 97.8% |

| Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives (PTA-2, PTA-3) | 0.25 M H₂SO₄ | C-Steel | 120 ppm | ~95% |

| 5,5’-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT) | 1.0 M HCl | Q235 Carbon Steel | 1.0 mmol/L | 92.1% |

| ST-2 | CO₂-saturated brine (90°C) | - | 200 mg/L | 92.14% |

| Naphthoquinone-containing triazine derivative | Simulated production water | AISI 316 Stainless Steel | 100 mg/L | 85.67% |

| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | 0.5 M HCl | Mild Steel | 10.0 mM | 94.7% |

Environmental Chemistry and Fate of Triazines in Aqueous Environments

Occurrence and Distribution of Triazine Herbicides in Natural Waters

Triazine herbicides, due to their chemical properties and extensive use, are frequently detected in different components of the hydrological cycle. mdpi.comusgs.gov

Triazine herbicides are commonly found in both surface water and groundwater. usgs.govuky.edu Atrazine (B1667683), in particular, is one of the most frequently detected pesticides in surface waters. scielo.brresearchgate.net Studies have shown that atrazine and its degradation products, such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), are present in streams, rivers, and reservoirs. usgs.govscielo.br For instance, a U.S. Geological Survey study found measurable amounts of atrazine in 91% of pre-application and 76% of harvest samples from surface water, indicating its persistence. usgs.gov Deethylatrazine was also frequently detected, sometimes more often than deisopropylatrazine. usgs.gov

In Greece, atrazine has been identified as the most frequently detected pesticide in surface waters, including rivers and lakes, followed by simazine (B1681756) and prometryne. researchgate.net A study on the Acheloos river between 2005 and 2008 detected atrazine in 42.7% of the samples. researchgate.net Similarly, monitoring in the southern Baltic Sea revealed total triazine concentrations (atrazine, simazine, terbuthylazine (B1195847), and DEA) ranging from 8.5 to 30.0 ng dm⁻³. iopan.gda.pl

Groundwater contamination by triazines is also a significant concern. uky.edumst.dkmdpi.com These compounds can leach through the soil and enter aquifers. mdpi.comresearchgate.net Studies in the Midwestern United States have detected atrazine and its metabolites in groundwater wells. usgs.gov In some agricultural watersheds, triazine concentrations in both surface and groundwater have been a primary water quality concern. uky.edu Research in southwestern Poland detected triazine residues in approximately 9.4% to 27% of surface water samples in the spring and 10.5% to 27% in the autumn. bibliotekanauki.pl In groundwater, triazine residues were found in 16% to 27% of samples in the spring and 14.4% to 30.2% in the autumn. bibliotekanauki.pl

Triazine herbicides can enter the atmosphere through spray drift during application and subsequently be deposited back to the earth's surface through precipitation. uts.edu.aud-nb.info Studies have detected atrazine, deethylatrazine, cyanazine (B135985), and deisopropylatrazine in rainfall, with the highest concentrations occurring after herbicide application periods. usgs.gov The mass deposition of these herbicides via precipitation is greatest in areas with intensive agricultural use. usgs.gov

Stormwater runoff is a major pathway for the transport of triazines from agricultural fields into surface waters. uts.edu.auhep.com.cn The concentration of triazines in runoff is significantly influenced by the timing and intensity of rainfall events following herbicide application. hep.com.cn For example, simazine has been detected in storm runoff at concentrations ranging from near the detection limit to 1.35 mg/L. hep.com.cn Research in the Sacramento River Basin identified simazine in stormwater runoff samples. uts.edu.au Similarly, studies in north-central Texas found triazines in most stormwater runoff samples from rural watersheds. uts.edu.au The first rainfall after application can account for a substantial portion of the total seasonal loss of triazines, with one study reporting that the first event was responsible for 91%, 89%, and 78% of the total seasonal loss of atrazine, cyanazine, and simazine, respectively. uky.edu

The persistence and movement of triazine herbicides in the environment are governed by a combination of factors related to the chemical's properties, soil characteristics, and climatic conditions. researchgate.netmdpi.com

Key properties of the herbicides themselves, such as water solubility and soil adsorption potential, play a crucial role. researchgate.netuludag.edu.tr Triazines with higher water solubility and lower adsorption to soil particles are more prone to leaching into groundwater and being transported via surface runoff. researchgate.netuludag.edu.tr For example, atrazine's moderate water solubility and low adsorption on soil contribute to its frequent occurrence in aquatic systems. researchgate.net

Soil properties, including organic matter content, texture, and pH, significantly influence triazine behavior. researchgate.netuludag.edu.tr Soils with higher organic matter tend to adsorb more herbicides, reducing their availability for transport. uludag.edu.tr Soil pH can affect the chemical stability and degradation rate of some triazines. researchgate.netscielo.br For instance, the persistence of atrazine has been observed to increase with increasing soil pH. researchgate.net

Climatic factors, particularly rainfall and temperature, are also critical. hep.com.cnmdpi.com The intensity and timing of rainfall events after application are major determinants of runoff losses. hep.com.cn Temperature can affect the rate of both chemical and biological degradation processes. uq.edu.aunih.gov

Degradation Pathways of Triazines in Water

Triazines in aqueous environments can be broken down through both non-biological (abiotic) and biological (biotic) processes. mst.dkenvirotech-online.com

Abiotic degradation of triazines in water primarily occurs through hydrolysis and photolysis. envirotech-online.comresearchgate.net

Hydrolysis is a chemical reaction with water that can lead to the breakdown of triazine molecules. The rate of hydrolysis is highly dependent on pH. scielo.brresearchgate.net For atrazine, chemical hydrolysis is a main degradation pathway and occurs more rapidly under acidic conditions (pH < 6) compared to neutral or alkaline conditions. scielo.brresearchgate.net Atrazine is generally stable to abiotic hydrolysis at neutral pH values of 5, 7, and 9. mst.dk Terbuthylazine, another triazine, undergoes slow abiotic hydrolysis with half-lives of 73 days at pH 5, 205 days at pH 7, and 194 days at pH 9. mst.dk

Photolysis , or degradation by sunlight, is another important abiotic pathway for triazines in water. scielo.brenvirotech-online.com This process can occur directly, where the herbicide molecule absorbs light energy, or indirectly, where other substances in the water, such as humic acids, absorb light and facilitate the degradation. scielo.br The rate of photolysis is influenced by the intensity of solar radiation. scielo.br For atrazine, photolysis in water can be very slow, with an estimated half-life of 805 days. mst.dk However, the presence of photosensitizers can accelerate this process. mst.dk Simazine's photolysis half-life in water has been reported to vary widely, from 0.7 to 382 days. mst.dk Studies have shown that atrazine degradation is faster under UV light compared to sunlight, and the rate of photolysis is higher in river and canal water than in distilled water, likely due to the presence of dissolved organic matter that can act as photosensitizers. envirotech-online.com

Microorganisms play a crucial role in the degradation of triazine herbicides in aquatic environments. mdpi.comd-nb.info This biotic degradation is a key process in the natural attenuation of these compounds. mdpi.com

Various bacteria and fungi have been identified that can break down triazines, often using them as a source of carbon and nitrogen. mdpi.comd-nb.info One of the primary biotic degradation pathways for atrazine involves N-dealkylation, which results in the formation of metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA). mst.dk Another significant pathway is the hydrolytic dehalogenation of the triazine ring, catalyzed by enzymes such as chlorohydrolase, which leads to the formation of hydroxyatrazine. d-nb.info

The effectiveness of microbial degradation depends on several factors, including the concentration of the herbicide, water temperature, pH, and the presence of other nutrients. nih.gov Indigenous microbial communities in contaminated water bodies can adapt and develop the capacity to degrade triazines. unimib.it For example, studies have shown that microbes inherent to atrazine-contaminated sediments can rapidly degrade high concentrations of the herbicide. mdpi.com Aerobic conditions often favor the microbial degradation of triazines. mdpi.comnih.gov For instance, aerobic slow sand filters have been shown to be effective in removing hexazinone (B1673222) from groundwater through biological degradation. nih.gov The degradation process often involves an acclimation period during which the microbial populations capable of breaking down the herbicide increase in number. nih.gov

Degradation Under Reductive Conditions via Hydrated Electrons

While much of the research on triazine degradation has focused on oxidative pathways, recent studies have highlighted the potential of reductive degradation, particularly through the action of hydrated electrons (e⁻ₐq). acs.org Hydrated electrons are powerful reducing agents that can be generated through processes like the radiolysis of water. acs.org

Research has demonstrated that hydrated electrons can effectively degrade various triazine derivatives, including atrazine and cyanuric acid. nih.govresearchgate.net The reaction rates are typically diffusion-controlled, indicating a very rapid interaction. acs.org For instance, the UV/sulfite system, which generates hydrated electrons, has been shown to successfully break down the stable triazine ring of cyanuric acid, a persistent metabolite of many triazines. nih.govacs.org This reductive process involves the nucleophilic attack of the hydrated electron on the electron-deficient triazine ring, leading to its cleavage. researchgate.netacs.org The degradation profile of triazines induced by hydrated electrons is comparable to that achieved through oxidative methods using hydroxyl radicals. acs.org

Environmental Impact Assessments of Triazines in Aquatic Ecosystems

Triazine herbicides and their byproducts pose a considerable threat to the ecological balance of aquatic systems. pjoes.commdpi.com Their persistence and potential for long-range transport mean they are frequently detected in surface and groundwater, often at levels that raise environmental and health concerns. researchgate.net

Effects on Aquatic Organisms (e.g., Microalgae)

Triazines are known to be toxic to a range of aquatic organisms, with photosynthetic organisms like microalgae being particularly susceptible. pjoes.comnih.gov As inhibitors of photosystem II, these herbicides can disrupt photosynthesis, leading to reduced growth and biomass. researchgate.netpjoes.com

Studies have shown that different microalgae species exhibit varying sensitivities to triazines. For example, terbutryn (B1682747) has been found to be a potent inhibitor of growth in the freshwater microalga Chlorella vulgaris. nih.gov Similarly, Irgarol 1051, another triazine herbicide, has demonstrated higher toxicity to both phytoplankton and periphyton compared to atrazine. nih.gov Even at low environmental concentrations, triazines can exert selection pressure on algal communities, leading to the development of tolerance. nih.gov The ecological risk of triazines is generally higher for organisms at lower trophic levels, such as algae. spiedigitallibrary.org

Table 2: Comparative Toxicity of Triazines to Microalgae

| Triazine Compound | Test Organism | Observed Effect | Reference |

| Terbutryn | Chlorella vulgaris | Growth inhibition | nih.gov |

| Irgarol 1051 | Phytoplankton & Periphyton | Higher toxicity than atrazine | nih.gov |

| Atrazine | Chlorella pyrenoidosa | Inhibition of photosynthesis | pjoes.com |

| Terbuthylazine | Chlorella pyrenoidosa | Inhibition of photosynthesis | pjoes.com |

| Terbutryn | Desmodesmus communis | High growth inhibition (IC50: 0.012 mg/L) | mendelnet.cz |

| Terbutryn | Chlorella kessleri | Moderate growth inhibition (IC50: 0.188 mg/L) | mendelnet.cz |

Role of Triazine Metabolites in Environmental Systems

The degradation of triazine herbicides in the environment leads to the formation of various metabolites, which can also have significant environmental impacts. mdpi.com Metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA) are frequently detected in water due to their persistence and water solubility. researchgate.net In some cases, these metabolites can be as toxic as the parent compound. researchgate.net

Analytical Methodologies for Triazines in Water Samples

Extraction and Preconcentration Techniques for Aqueous Samples

Effective sample preparation is a crucial first step to isolate triazines from the water matrix and concentrate them to levels amenable to instrumental analysis. This process removes interfering substances and enhances the sensitivity of the detection method.

Immunoextraction and Immunosorbent-Based Methods

Immunoextraction techniques leverage the high specificity of antibody-antigen binding to selectively isolate triazines from complex samples. These methods offer excellent cleanup and concentration capabilities.

Immunoaffinity chromatography (IAC) is a prominent example, utilizing antibodies immobilized on a solid support (stationary phase) within a column. nih.gov When a water sample passes through the column, the triazine molecules (antigens) bind to the specific antibodies. Interfering substances are washed away, after which the bound triazines are eluted with a suitable solvent, providing a clean and concentrated extract for analysis. nih.gov Rabbit polyclonal anti-atrazine antibodies have been successfully immobilized on HiTrap Sepharose columns for this purpose. nih.gov These columns have demonstrated high and reproducible coupling efficiency, averaging 96% (±2%), and can be reused over 50 times without a decline in performance. nih.gov The maximum binding capacity was found to be approximately 700 ng of atrazine (B1667683) per column. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another immunosorbent-based method that can be used for rapid screening of triazine herbicides. nih.gov It offers a high-throughput and cost-effective approach, requiring minimal sample preparation. nih.gov The selectivity of ELISA depends on the hapten used to develop the antibodies. For instance, an ELISA developed with an atrazine-like hapten shows high selectivity for triazines with both ethyl and isopropyl side chains, such as atrazine, ametryn, prometryn, and propazine. nih.gov

| Spiked Atrazine Concentration (ng/mL) | Average Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|

| 500 | 107 | 6.5 |

| 50 | 122 | 12 |

| 5 | 114 | 8.0 |

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It involves the exposure of a fused-silica fiber coated with a stationary phase to a water sample. Triazines partition from the aqueous phase into the fiber coating. After a set extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is critical for extraction efficiency. Porous materials like Polydimethylsiloxane (B3030410)/Divinylbenzene (PDMS/DVB) and Carbowax/Templated Resin (CW/TPR) have been shown to be more effective for triazine extraction than non-porous coatings like polydimethylsiloxane (PDMS) and polyacrylate (PA). Several parameters must be optimized to enhance sensitivity, including extraction time, temperature, pH, and the ionic strength of the sample solution. Adding salt (e.g., sodium chloride) to the sample can increase the extraction efficiency for more polar triazines by reducing their solubility in water (the "salting-out effect"). Using a PDMS-DVB fiber, detection limits between 2 and 17 ng/L have been achieved.

| Fiber Type | Linear Range (ng/mL) | Method Detection Limit Range (ng/mL) | Relative Standard Deviation Range (%) | Reference |

|---|---|---|---|---|

| PDMS/DVB (60 µm) | 5-1000 | 1.2-2.6 | 4.4-8.8 | nih.gov |

| CW/TPR (50 µm) | 5-1000 | 2.8-3.4 | 2.4-7.2 | nih.gov |

Microwave-Assisted Solvent Extraction from Soil Samples